Ulixertinib

概要

説明

ウリキセルチニブは、細胞外シグナル調節キナーゼ1および2(ERK1/2)の新規で可逆的なATP競合阻害剤です。 ERK1/2に対して高い効力と選択性を示しており、特にミトゲン活性化プロテインキナーゼ(MAPK)経路の変異によって駆動されるさまざまな腫瘍の治療に有望な候補となっています .

科学的研究の応用

Ulixertinib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular signaling.

Biology: Investigated for its effects on cell proliferation, differentiation, and survival in various cell lines.

Medicine: Undergoing clinical trials for the treatment of tumors with mutations in the MAPK pathway, such as melanoma and colorectal cancer

Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.

作用機序

ウリキセルチニブは、MAPK経路の主要な構成要素であるERK1/2の活性を阻害することにより、その効果を発揮します。 ウリキセルチニブは、ERK1/2のATP結合部位に結合することにより、下流ターゲットのリン酸化と活性化を阻止し、細胞増殖と生存を阻害します . このメカニズムは、ERK1/2の活性が調節不全になっているMAPK経路に変異を持つ腫瘍において特に効果的です .

類似化合物の比較

類似化合物

SCH772984: 同様の作用機序を持つ別のERK1/2阻害剤。

ラヴォキセルチニブ: 比較可能な効力と選択性を示すERK1/2阻害剤。

LY3214996: さまざまな癌の臨床試験で使用されている選択的なERK1/2阻害剤。

VX-11e: 異なる結合特性を持つERK1/2阻害剤。

ウリキセルチニブの独自性

ウリキセルチニブは、ERK1/2に対する高い効力と選択性、ならびに可逆的かつATP競合的な阻害メカニズムによって際立っています。 前臨床および臨床研究で有望な結果を示しており、特にMAPK経路に変異を持つ腫瘍において効果を発揮しています .

生化学分析

Biochemical Properties

Ulixertinib interacts with the enzymes Mitogen-activated protein kinase 3 (MAPK3) and Mitogen-activated protein kinase 1 (MAPK1), acting as an inhibitor . These interactions are crucial in the biochemical reactions involving this compound, as they allow it to exert its inhibitory effects on the MAPK pathway .

Cellular Effects

This compound has been shown to inhibit MAPK pathway activity in various models, reducing cell viability in certain cell lines with clinically achievable concentrations . It has also demonstrated antiproliferative synergy in vitro when combined with MEK inhibitors or BH3-mimetics .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the ERK1/2 kinases . As an ATP-competitive inhibitor, it competes with ATP for binding to the active site of these kinases, thereby preventing their activation and subsequent downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown promising responses in adult patients with mitogen-activated protein kinase (MAPK)-driven solid tumors . It has also demonstrated activity in pediatric low-grade glioma (pLGG) models, slowing tumor growth and significantly increasing survival in NSG mice with BT40 xenografts .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages . For instance, in NSG mice with BT40 xenografts, this compound treatment slowed tumor growth and significantly increased survival .

Metabolic Pathways

This compound is involved in the MAPK pathway, interacting with the enzymes MAPK3 and MAPK1 . Its inhibitory effects on these enzymes lead to a decrease in MAPK pathway activity .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it has been shown to penetrate into mouse brain tissue in in vivo studies . This suggests that it may be transported and distributed within cells and tissues in a manner that allows it to reach its target enzymes.

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role as an inhibitor of the ERK1/2 kinases, which are typically located in the cytoplasm and nucleus, it is likely that this compound also localizes to these areas in order to exert its effects .

準備方法

合成経路と反応条件

ウリキセルチニブの合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには、コア構造の形成、それに続く所望の効力と選択性を達成するための官能基の修飾が含まれます。合成経路と反応条件に関する具体的な詳細は、機密情報であり、公表されていません。

工業生産方法

ウリキセルチニブの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。このプロセスには、医薬品生産に関する規制基準を満たすための厳格な品質管理対策が含まれます。

化学反応の分析

反応の種類

ウリキセルチニブは、以下を含むさまざまな化学反応を受けます。

酸化: ウリキセルチニブは、特定の条件下で酸化されて酸化誘導体になる可能性があります。

還元: 還元反応は、ウリキセルチニブの官能基を修飾し、その活性を変化させる可能性があります。

置換: 置換反応は、ウリキセルチニブ分子に異なる置換基を導入することができ、その効力と選択性に影響を与えます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 所望の修飾に応じて、さまざまな求核剤と求電子剤を置換反応に使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、修飾された官能基を持つウリキセルチニブのさまざまな誘導体が含まれており、それらの生物学的活性をさらに研究することができます。

科学研究への応用

ウリキセルチニブは、以下を含む幅広い科学研究への応用があります。

化学: MAPK経路とその細胞シグナル伝達における役割を研究するためのツール化合物として使用されます。

生物学: さまざまな細胞株における細胞増殖、分化、生存への影響について調査されています。

医学: メラノーマや大腸癌など、MAPK経路に変異を持つ腫瘍の治療のために臨床試験が行われています

産業: 標的がん治療法と個別化医療の開発における潜在的な応用。

類似化合物との比較

Similar Compounds

SCH772984: Another ERK1/2 inhibitor with a similar mechanism of action.

Ravoxertinib: An ERK1/2 inhibitor with comparable potency and selectivity.

LY3214996: A selective ERK1/2 inhibitor used in clinical trials for various cancers.

VX-11e: An ERK1/2 inhibitor with distinct binding properties.

Uniqueness of Ulixertinib

This compound stands out due to its high potency and selectivity for ERK1/2, as well as its reversible and ATP-competitive inhibition mechanism. It has shown promising results in preclinical and clinical studies, particularly in tumors with MAPK pathway mutations .

特性

IUPAC Name |

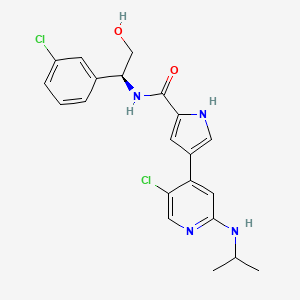

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERXGMCDHOLSS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025683 | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869886-67-9 | |

| Record name | Ulixertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulixertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。